N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide, also known as DTP3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DTP3 has been shown to inhibit the activity of a protein called MDMX, which is involved in the regulation of the tumor suppressor protein p53. Inhibition of MDMX by DTP3 can lead to the activation of p53, which is known to play a critical role in the prevention of cancer.
Mecanismo De Acción
N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide works by inhibiting the activity of MDMX, which is a negative regulator of p53. Inhibition of MDMX by this compound can lead to the activation of p53, which is known to play a critical role in the prevention of cancer. Activation of p53 can lead to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis in cancer cells by activating the p53 pathway. In addition, this compound has been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide is its specificity for MDMX inhibition, which makes it a potential therapeutic agent for cancer treatment. However, one of the limitations of this compound is its poor solubility, which can limit its effectiveness in vivo.
Direcciones Futuras
Future research on N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide could focus on improving its solubility and pharmacokinetic properties to increase its effectiveness in vivo. In addition, further studies could investigate the potential of this compound in combination with other cancer therapies to enhance its therapeutic efficacy. Finally, studies could investigate the potential of this compound in the treatment of other diseases beyond cancer, such as neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide involves a multi-step process that begins with the reaction of 2-bromo-4'-nitroacetophenone with 2-aminothiophene to form 2-(4'-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5-amine. This intermediate is then treated with propargyl bromide to form N-(4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl)prop-2-yn-1-amine, which is subsequently reacted with acetic anhydride to produce this compound.
Aplicaciones Científicas De Investigación
N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer treatment. Inhibition of MDMX by this compound can lead to the activation of p53, which is known to play a critical role in the prevention of cancer. This compound has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast cancer, lung cancer, and leukemia.
Propiedades
IUPAC Name |
N-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-16(19)17-13-3-5-14(6-4-13)18-9-7-15-12(11-18)8-10-20-15/h2-6,8,10H,1,7,9,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHMAKFHKRHUKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2CCC3=C(C2)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.